4-Amino-2,3-dimethyl-2H-indazole-5-carboxylic acid
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Overview
Description
4-Amino-2,3-dimethyl-2H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,3-dimethyl-2H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,3-dimethyl-1H-indazole with an amino group donor in the presence of a carboxylating agent. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2,3-dimethyl-2H-indazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine, chlorine) or sulfonyl chlorides under appropriate conditions.
Major Products:
- Oxidation products include nitroso and nitro derivatives.
- Reduction products include alcohols and aldehydes.
- Substitution products vary depending on the substituent introduced .
Scientific Research Applications
4-Amino-2,3-dimethyl-2H-indazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Amino-2,3-dimethyl-2H-indazole-5-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Indazole: The parent compound with a similar core structure but lacking the amino and carboxylic acid groups.
2-Methylindazole: A derivative with a single methyl group at the 2-position.
3-Methylindazole: A derivative with a single methyl group at the 3-position.
Uniqueness: 4-Amino-2,3-dimethyl-2H-indazole-5-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-amino-2,3-dimethylindazole-5-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-5-8-7(12-13(5)2)4-3-6(9(8)11)10(14)15/h3-4H,11H2,1-2H3,(H,14,15) |
InChI Key |
YOCXSWYANUISLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1C)C=CC(=C2N)C(=O)O |
Origin of Product |
United States |
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